7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
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Overview
Description
4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol is a complex organic compound with a unique structure. It is characterized by multiple fused rings and a spiro connection, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol involves multiple steps. One common approach starts with the preparation of intermediate compounds through cyclization reactions. These intermediates are then subjected to various conditions, such as high temperatures and specific catalysts, to achieve the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to control temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex compounds
Mechanism of Action
The mechanism of action of 4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-: This compound shares a similar structure but differs in functional groups and specific ring configurations.
2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[indeno[2,1-b]furan-8-one: Another structurally related compound with different functional groups.
Uniqueness
4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol is unique due to its spiro connection and the specific arrangement of its fused rings.
Properties
IUPAC Name |
7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-16-23-22(29-26(16)10-4-5-13-28-26)15-21-19-7-6-17-14-18(27)8-11-24(17,2)20(19)9-12-25(21,23)3/h6,16,18-23,27H,4-5,7-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAQRVPTPVTARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC16CCCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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